molecular formula C32H34N2O5 B4333112 ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE CAS No. 893770-66-6

ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE

Cat. No.: B4333112
CAS No.: 893770-66-6
M. Wt: 526.6 g/mol
InChI Key: CCLWNMCMFGXLOC-UHFFFAOYSA-N
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Description

ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE is a structurally complex small molecule characterized by a hybrid indole-piperidine scaffold. Key features include:

  • Indole core: Substituted with methoxy groups at positions 1 (4-methoxyphenyl) and 5, as well as a methyl group at position 2.
  • Piperidine ring: Functionalized with a phenyl group and an ethyl carboxylate ester at position 3.

Properties

IUPAC Name

ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carbonyl]-4-phenylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O5/c1-5-39-31(36)32(23-9-7-6-8-10-23)17-19-33(20-18-32)30(35)29-22(2)34(24-11-13-25(37-3)14-12-24)28-16-15-26(38-4)21-27(28)29/h6-16,21H,5,17-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLWNMCMFGXLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2=C(N(C3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110734
Record name Ethyl 1-[[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl]-4-phenyl-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893770-66-6
Record name Ethyl 1-[[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl]-4-phenyl-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893770-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl]-4-phenyl-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the indole core, functional group modifications, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-{[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]carbonyl}-4-phenylpiperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE (CAS 15001-13-5)

  • Core structure : Pyrazole ring instead of indole.
  • Substituents : Retains the 4-methoxyphenyl group at position 1 but lacks the piperidine moiety.
  • Functional groups: Ethyl carboxylate ester and amino group at position 4.
  • Safety data: Classified as non-hazardous under GHS Revision 8, though detailed toxicity studies are absent .

2-[(4-CHLOROPHENYL)(PHENYL)METHYL]-1-ACENAPHTHYLENYL ETHYL ETHER (CAS 724740-45-8)

  • Core structure : Acenaphthylene fused with an ether linkage.

Piperidine Derivatives

2-CHLORO-5-[(4-ETHYL-1-PIPERAZINYL)SULFONYL]PHENYL ETHYL ETHER (CAS 791844-72-9)

  • Core structure : Piperazine ring (vs. piperidine) with a sulfonyl group.
  • Substituents : Chlorophenyl and ethyl ether groups.
  • Pharmacological relevance : Sulfonamide and piperazine motifs are common in kinase inhibitors, but the indole-carboxylate system in the target compound may confer distinct binding properties .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Pharmacological Moieties Data Source
ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE Indole-Piperidine 4-Methoxyphenyl, Methyl, Ethyl carboxylate Ester linkages, aromatic rings N/A (Theoretical)
ETHYL 5-AMINO-1-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE Pyrazole 4-Methoxyphenyl, Amino Amino group, ester GHS safety data
2-CHLORO-5-[(4-ETHYL-1-PIPERAZINYL)SULFONYL]PHENYL ETHYL ETHER Piperazine Chlorophenyl, Sulfonyl Sulfonamide, ether CAS registry

Research Findings and Limitations

  • Structural insights : The indole-piperidine hybrid in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to pyrazole or piperazine analogs.
  • Data gaps: No experimental data (e.g., IC50, solubility, toxicity) are available in the provided evidence, limiting direct pharmacological comparisons.

Biological Activity

Ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonyl]-4-phenylpiperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological systems.

  • Molecular Formula : C₂₀H₂₄N₂O₄
  • Molecular Weight : 356.42 g/mol
  • CAS Number : 439-22-5

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available indole derivatives and phenylpiperidine precursors. The synthetic route often includes carbonylation reactions and esterification processes to yield the final product with high purity and yield.

Antitumor Activity

Recent studies have indicated that derivatives of indole, including the compound , exhibit significant antitumor properties. For instance, a related compound demonstrated low GI50 values (0.25 to 0.33 μM) against several human tumor cell lines such as MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) after 48 hours of exposure . This suggests that the ethyl derivative may also possess similar or enhanced antitumor activity.

Cell LineGI50 (μM)
MCF-70.25
A375-C50.30
NCI-H4600.33

The proposed mechanism of action for compounds like ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonyl]-4-phenylpiperidine involves:

  • Inhibition of Cell Proliferation : Compounds with indole structures often interfere with cellular signaling pathways that promote growth.
  • Induction of Apoptosis : These compounds may activate apoptotic pathways leading to programmed cell death in cancer cells.

In vitro studies have shown that these compounds can affect mitochondrial function and induce reactive oxygen species (ROS) production, further contributing to their cytotoxic effects .

Case Studies

A notable case study involved the encapsulation of a related indole derivative in nanoliposomes for targeted delivery. This formulation enhanced the bioavailability and stability of the drug while maintaining its antitumor efficacy . The study highlighted the importance of drug delivery systems in maximizing therapeutic outcomes.

Toxicological Profile

While investigating the biological activity, it is crucial to consider the safety profile of ethyl 1-[5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonyl]-4-phenylpiperidine. Toxicological assessments have shown varying degrees of cytotoxicity across different cell lines, necessitating further research to establish safe dosage levels for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[5-METHOXY-1-(4-METHOXYPHENYL)-2-METHYL-1H-INDOLE-3-CARBONYL]-4-PHENYLPIPERIDINE-4-CARBOXYLATE

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